molecular formula C13H17NO2 B14244085 Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- CAS No. 208343-76-4

Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-

Cat. No.: B14244085
CAS No.: 208343-76-4
M. Wt: 219.28 g/mol
InChI Key: VHMCSIWQTHVVBH-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a trimethylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines.

Scientific Research Applications

Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic acid: Similar in structure but lacks the trimethylpropenyl group.

    Phenylhydroxamic acid: Another hydroxamic acid derivative with a phenyl group.

    N-Hydroxybenzamide: Similar to Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- but without the trimethylpropenyl group.

Uniqueness

Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is unique due to the presence of the trimethylpropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives

Properties

CAS No.

208343-76-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2,3-dimethylbut-3-en-2-yl)-N-hydroxybenzamide

InChI

InChI=1S/C13H17NO2/c1-10(2)13(3,4)14(16)12(15)11-8-6-5-7-9-11/h5-9,16H,1H2,2-4H3

InChI Key

VHMCSIWQTHVVBH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)N(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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